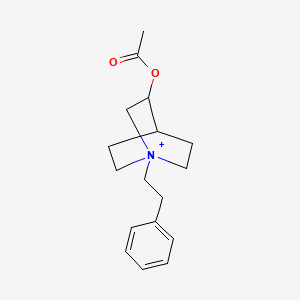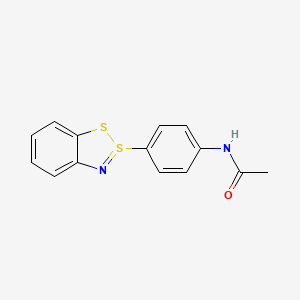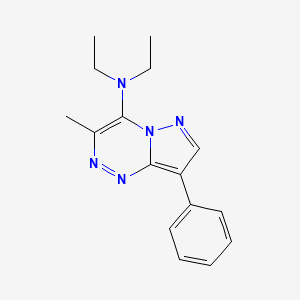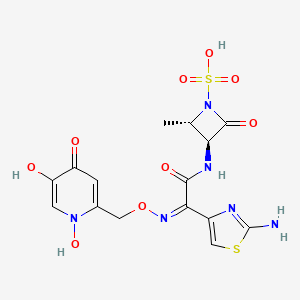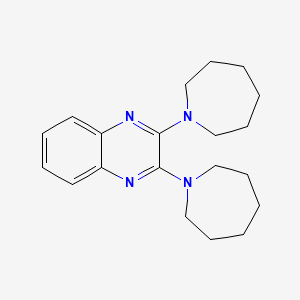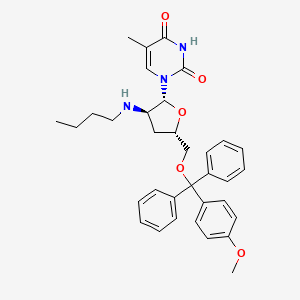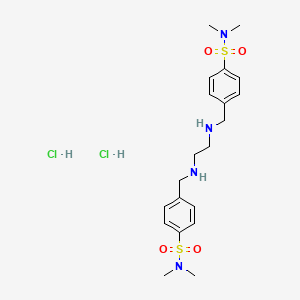
p-Toluenesulfonamide, alpha,alpha'-(ethylenediimino)bis(N,N-dimethyl-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Toluenesulfonamide, alpha,alpha’-(ethylenediimino)bis(N,N-dimethyl-, dihydrochloride): is a chemical compound known for its unique structure and properties. It is a derivative of p-toluenesulfonamide, which is widely used in various chemical reactions and industrial applications. This compound is characterized by the presence of ethylenediimino and N,N-dimethyl groups, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Toluenesulfonamide, alpha,alpha’-(ethylenediimino)bis(N,N-dimethyl-, dihydrochloride) typically involves the reaction of p-toluenesulfonamide with ethylenediamine and N,N-dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and requires the use of a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is essential to meet the quality standards required for commercial applications.
Chemical Reactions Analysis
Types of Reactions
p-Toluenesulfonamide, alpha,alpha’-(ethylenediimino)bis(N,N-dimethyl-, dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, p-Toluenesulfonamide, alpha,alpha’-(ethylenediimino)bis(N,N-dimethyl-, dihydrochloride) is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of complex molecules and is employed in various catalytic reactions.
Biology
In biological research, this compound is used to study enzyme inhibition and protein interactions. It is also utilized in the development of biochemical assays and diagnostic tests.
Medicine
In medicine, p-Toluenesulfonamide derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities. The compound’s ability to inhibit specific enzymes makes it a candidate for drug development.
Industry
In industrial applications, this compound is used in the production of polymers, resins, and other specialty chemicals. It is also employed as a stabilizer and additive in various formulations.
Mechanism of Action
The mechanism of action of p-Toluenesulfonamide, alpha,alpha’-(ethylenediimino)bis(N,N-dimethyl-, dihydrochloride) involves its interaction with molecular targets, such as enzymes and proteins. The compound binds to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. This inhibition can lead to changes in cellular processes, making the compound useful in research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- p-Toluenesulfonamide
- o-Toluenesulfonamide
- Benzenesulfonamide
- N,N-Dimethyl-p-toluenesulfonamide
Uniqueness
p-Toluenesulfonamide, alpha,alpha’-(ethylenediimino)bis(N,N-dimethyl-, dihydrochloride) is unique due to its dual functional groups, which provide versatility in chemical reactions. Its ability to undergo multiple types of reactions, such as oxidation, reduction, and substitution, sets it apart from other similar compounds. Additionally, its applications in various fields, including chemistry, biology, medicine, and industry, highlight its significance and utility.
Properties
CAS No. |
110051-71-3 |
|---|---|
Molecular Formula |
C20H32Cl2N4O4S2 |
Molecular Weight |
527.5 g/mol |
IUPAC Name |
4-[[2-[[4-(dimethylsulfamoyl)phenyl]methylamino]ethylamino]methyl]-N,N-dimethylbenzenesulfonamide;dihydrochloride |
InChI |
InChI=1S/C20H30N4O4S2.2ClH/c1-23(2)29(25,26)19-9-5-17(6-10-19)15-21-13-14-22-16-18-7-11-20(12-8-18)30(27,28)24(3)4;;/h5-12,21-22H,13-16H2,1-4H3;2*1H |
InChI Key |
UJAUSGHNUJLVLB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)CNCCNCC2=CC=C(C=C2)S(=O)(=O)N(C)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


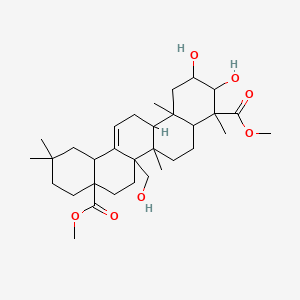
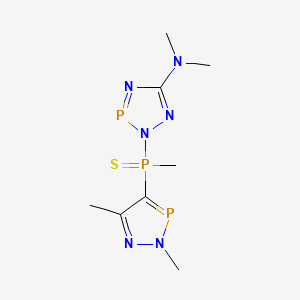

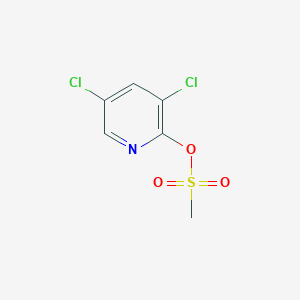
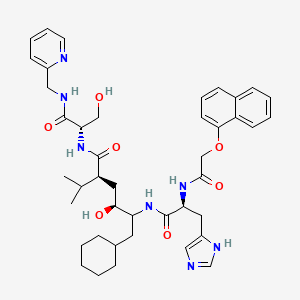

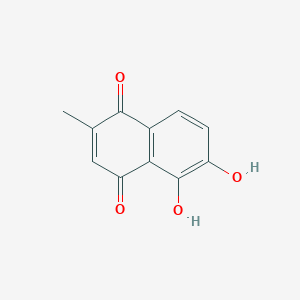
![3-Amino-2-[[1-(aminomethyl)-2-hydroxy-2-oxo-ethyl]disulfanyl]propanoic acid](/img/structure/B12789024.png)
